molecular formula C12H18N2 B067565 N-Methyl-4-phenyl-4-piperidinamine CAS No. 182621-56-3

N-Methyl-4-phenyl-4-piperidinamine

Cat. No.: B067565
CAS No.: 182621-56-3
M. Wt: 190.28 g/mol
InChI Key: UORMPYQLQRCWRN-UHFFFAOYSA-N
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Description

N-Methyl-4-phenyl-4-piperidinamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Biological Activity

N-Methyl-4-phenyl-4-piperidinamine (MPPP) is a compound with significant biological activity, primarily noted for its analgesic properties and its role in neuropharmacology. This article delves into its synthesis, pharmacological effects, and various studies that elucidate its biological mechanisms.

Chemical Structure and Synthesis

This compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological activities. The synthesis of MPPP typically involves the alkylation of piperidine derivatives with methyl and phenyl groups, leading to compounds that exhibit potent opioid-like effects. The compound can be synthesized through various methods, often starting from piperidine or its derivatives and introducing the methyl and phenyl substituents via nucleophilic substitution reactions.

Analgesic Activity

MPPP has been shown to possess significant analgesic properties, comparable to those of established opioids. In studies evaluating its efficacy, MPPP demonstrated high affinity for μ-opioid receptors, which are critical in mediating pain relief.

  • IC50 Values : Research indicates that MPPP exhibits an IC50 value in the low nanomolar range, suggesting potent activity against opioid receptors. For instance, fentanyl-related compounds, including MPPP, showed μ-receptor affinities significantly higher than morphine, with IC50 values reported around 3.45×109M3.45\times 10^{-9}M for some derivatives .

Neurotoxicity and Parkinson's Disease Models

MPPP is also recognized for its role in neurotoxic studies, particularly concerning Parkinson's disease. It is metabolized into 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • Mechanism of Action : MPP+ induces oxidative stress and mitochondrial dysfunction, leading to cell death in neuronal cultures. This mechanism has made MPPP a valuable tool in the study of Parkinson's disease pathogenesis .

Case Studies and Research Findings

  • Analgesic Efficacy : A comparative study of various fentanyl analogs highlighted that MPPP and its derivatives exhibited analgesic effects with a duration comparable to fentanyl but with differing potency levels depending on the structural modifications .
  • Neurotoxic Effects : In animal models, administration of MPPP resulted in significant dopaminergic neuron loss, mirroring symptoms of Parkinson's disease. This effect was attributed to the selective uptake of MPP+ by dopamine transporters .
  • Behavioral Studies : Research involving treadmill exercise on animals treated with MPPP showed potential neuroprotective effects against the cognitive decline associated with neuroinflammation .

Table 1: Pharmacological Profile of this compound

PropertyValue
μ-Receptor Affinity (IC50)3.45×109M3.45\times 10^{-9}M
δ-Receptor AffinityLow
κ-Receptor AffinityAlmost inactive
Neurotoxic Metabolite1-Methyl-4-phenylpyridinium (MPP+)

Table 2: Comparison of Analgesic Potency

CompoundED50 (mg/kg)Duration of Action (min)
Fentanyl0.004835
MPPPVariableComparable to fentanyl

Properties

IUPAC Name

N-methyl-4-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORMPYQLQRCWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431038
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182621-56-3
Record name N-METHYL-4-PHENYL-4-PIPERIDINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.3 g of potassium hydroxide and 15 ml of 4-methyl-2-pentanone are added at 20° C. to a solution of 7.5 g of 4-methylamino-4-phenylpiperidine dioxalate in 30 ml of water. The mixture is stirred, the phases are separated by settling and the aqueous phase is discarded. The organic phase is concentrated to dryness and the oily residue is taken up in 15 ml of toluene. The toluene solution is dried over magnesium sulfate. The minerals are filtered off and the precipitate is rinsed with 5 ml of toluene and concentrated to dryness. 3.8 g of a colorless oil, which is 4-methylamino-4-phenylpiperidine base, are thus obtained in a purity of greater than 97%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
4-methylamino-4-phenylpiperidine dioxalate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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